molecular formula C18H12BrN3O2S B2388020 (E)-2-(2-bromophenyl)-5-(3-methoxybenzylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one CAS No. 832151-08-3

(E)-2-(2-bromophenyl)-5-(3-methoxybenzylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Cat. No.: B2388020
CAS No.: 832151-08-3
M. Wt: 414.28
InChI Key: SUWIYLPDMGUIOM-XNTDXEJSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (E)-2-(2-bromophenyl)-5-(3-methoxybenzylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one belongs to the thiazolo[3,2-b][1,2,4]triazol-6(5H)-one family, a heterocyclic scaffold known for diverse pharmacological activities. Key structural features include:

  • 2-position substitution: A 2-bromophenyl group, contributing steric bulk and electron-withdrawing effects.
  • Core structure: The fused thiazole-triazole ring system enhances rigidity and metabolic stability.

Synthesis typically involves condensation reactions between 1,2,4-triazole-3(5)-thiol derivatives and aldehydes or maleimides under acidic conditions, as described in and .

Properties

IUPAC Name

(5E)-2-(2-bromophenyl)-5-[(3-methoxyphenyl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12BrN3O2S/c1-24-12-6-4-5-11(9-12)10-15-17(23)22-18(25-15)20-16(21-22)13-7-2-3-8-14(13)19/h2-10H,1H3/b15-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUWIYLPDMGUIOM-XNTDXEJSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C=C2C(=O)N3C(=NC(=N3)C4=CC=CC=C4Br)S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1)/C=C/2\C(=O)N3C(=NC(=N3)C4=CC=CC=C4Br)S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12BrN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-2-(2-bromophenyl)-5-(3-methoxybenzylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a member of the thiazolo-triazole family, known for their diverse biological activities. This article explores its biological activity, focusing on its anticancer properties and underlying mechanisms.

Chemical Structure and Properties

The compound features a thiazolo[3,2-b][1,2,4]triazole core with a bromophenyl and a methoxybenzylidene substituent. The presence of these functional groups is crucial for its biological activity, particularly in enhancing interactions with biological targets.

Anticancer Activity

Recent studies have demonstrated that derivatives of thiazolo-triazoles exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • Cytotoxicity : The compound has shown selective cytotoxicity against human lung carcinoma cells (NCI-H292) with an IC50 value of approximately 1.26 μg/mL after 72 hours of incubation. This indicates a potent ability to inhibit cancer cell proliferation while sparing normal peripheral blood mononuclear cells (PBMC) .
  • Mechanism of Action : The compound induces apoptosis in cancer cells, characterized by phosphatidylserine externalization, mitochondrial depolarization, and DNA fragmentation . These processes are critical in the programmed cell death pathway.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies highlight the importance of the bromine and methoxy groups:

  • Bromine Substitution : The presence of the bromine atom on the phenyl ring enhances lipophilicity and may facilitate better interaction with cellular membranes or specific receptors.
  • Methoxy Group : The methoxy group potentially increases electron density on the aromatic ring, improving binding affinity to biological targets .

Data Table: Summary of Biological Activities

Biological ActivityCell LineIC50 Value (μg/mL)Mechanism
CytotoxicityNCI-H2921.26Apoptosis induction
GenotoxicityNCI-H292Not specifiedDNA damage
SelectivityPBMCNot cytotoxic-

Case Studies

  • Case Study on NCI-H292 Cells : In a controlled study, this compound was tested against NCI-H292 cells. Results indicated significant apoptosis with morphological changes consistent with cell death pathways. The compound's selectivity for cancer cells over normal cells suggests its potential as a therapeutic agent .
  • Comparative Studies : Other thiazolo-triazole derivatives have been evaluated for their anticancer properties. Compounds structurally similar to this compound have shown varying degrees of efficacy against different cancer types, reinforcing the importance of specific substituents in determining biological activity .

Scientific Research Applications

In Vitro Studies

Recent studies have highlighted the compound's efficacy against multiple human cancer cell lines. For instance:

  • Hepatocellular carcinoma (HepG-2)
  • Breast cancer (MCF-7)
  • Prostate cancer (PC-3)
  • Colorectal cancer (HCT-116)

In vitro assays using the MTT assay demonstrated that the compound exhibits a dose-dependent reduction in cell viability across these lines .

Structure-Activity Relationship (SAR)

A preliminary SAR analysis indicates that modifications to the bromophenyl and methoxybenzylidene groups significantly influence the compound's potency. The presence of electron-withdrawing groups enhances anticancer activity by stabilizing reactive intermediates during metabolic processes .

Broad-Spectrum Efficacy

Thiazolo[3,2-b][1,2,4]triazole derivatives have also been investigated for their antimicrobial properties. The compound has shown activity against various bacterial and fungal strains, making it a candidate for further development as an antimicrobial agent .

Mechanisms of Antimicrobial Action

The antimicrobial action is thought to stem from the ability of these compounds to disrupt microbial cell membranes and inhibit essential enzymatic pathways within pathogens .

Anti-inflammatory Effects

Emerging research suggests that thiazolo[3,2-b][1,2,4]triazole derivatives may possess anti-inflammatory properties. These compounds can modulate inflammatory pathways and reduce cytokine production in vitro .

Neuroprotective Potential

Some studies have indicated that compounds within this class could exert neuroprotective effects by inhibiting oxidative stress and apoptosis in neuronal cells . This opens avenues for exploring their use in neurodegenerative diseases.

Synthetic Pathways

The synthesis of (E)-2-(2-bromophenyl)-5-(3-methoxybenzylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one typically involves multi-step reactions starting from readily available precursors such as thiourea and various aldehydes through cyclization and condensation reactions .

Characterization Techniques

Characterization of synthesized compounds is performed using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm structural integrity and purity .

Comparison with Similar Compounds

Substituent Variations at the 2-Position

The 2-position substituent significantly influences electronic and steric properties:

Compound 2-Substituent Key Data Reference
Target Compound 2-Bromophenyl Not explicitly reported in evidence; inferred from analogs. -
2h () 4-Chloro-2-substituted Yield: 58%, m.p. 224–226°C; LCMS m/z 449 [M+H]+
(5E)-2-(4-Bromophenyl) analog () 4-Bromophenyl Structural data only; similar bromine substitution but at para position
3a () 4-(Phenylsulfonyl)phenyl m.p. 295–297°C; UV λmax 362 nm; APCI-MS m/z 446 [M+H]+

Insights :

  • Bromine at the ortho position (target) may enhance steric hindrance compared to para-substituted analogs ().
  • Sulfonyl groups (e.g., 3a) increase polarity and UV absorbance .

Substituent Variations at the 5-Position

The 5-benzylidene group modulates electronic properties and bioactivity:

Compound 5-Substituent Configuration Key Data Reference
Target Compound 3-Methoxybenzylidene E Not explicitly reported; inferred. -
2j () Furan-2-ylmethylene Z Yield: 61%, m.p. 230–232°C; LCMS m/z 220
5a () Methylaminomethylene E/Z Yield: 53%, m.p. 239–241°C
269a–e () Arylidene Z Anticancer activity > amide analogs

Insights :

  • Methoxy groups (target) enhance electron-donating capacity compared to furan (2j) or nitro-substituted derivatives ().
  • E-configuration in the target compound may improve planarity and receptor binding compared to Z-isomers .

Physical and Spectral Properties

Comparative data for select analogs:

Compound Yield (%) m.p. (°C) LCMS m/z [M+H]+ ¹H-NMR (δ, ppm)
Target Compound N/A N/A ~443 (calculated) Expected: Aromatic H (6.5–8.5), CH=N (~8.5)
2i () 52 176–178 486 Aromatic H, ester CH3 (~1.3)
4b () 78 294–296 510 Aromatic H, methoxy (~3.8)
5e () 55 269–271 306 (calculated) NH (δ ~9.0), phenolic OH (~5.5)

Insights :

  • Higher melting points (>250°C) correlate with rigid substituents (e.g., nitro groups in ) .
  • LCMS data confirm molecular integrity; deviations in elemental analysis (e.g., 2h: C 51.02% found vs. 51.3% calculated) suggest minor impurities .


Insights :

  • Methoxy and bromine substituents (target) may enhance CNS penetration for anticonvulsant applications, as seen in related 2-bromo-5-methoxyphenyl analogs () .
  • Anticancer activity in arylidene derivatives () supports further exploration of the target compound .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.